Bis(dimethylamino)propanedinitrile

Description

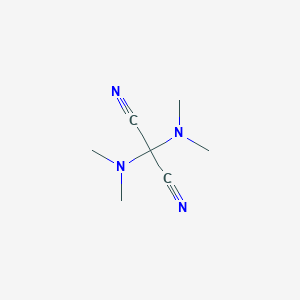

Bis(dimethylamino)propanedinitrile, systematically named 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile (CAS: 91945-90-3), is a dinitrile derivative featuring two dimethylamino groups attached to a propenylidene backbone. Its molecular formula is C₁₀H₁₄N₄, with a planar geometry that facilitates π-conjugation across the nitrile and amino groups . The compound’s structure includes a central propanedinitrile core flanked by dimethylamino substituents, which influence its electronic properties and reactivity.

Properties

CAS No. |

63442-64-8 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2,2-bis(dimethylamino)propanedinitrile |

InChI |

InChI=1S/C7H12N4/c1-10(2)7(5-8,6-9)11(3)4/h1-4H3 |

InChI Key |

HSOPMPYQRXCWSM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C#N)(C#N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)propanedinitrile can be synthesized through a multi-step process involving the reaction of dimethylamine with propanedinitrile. One common method involves the use of a base, such as sodium hydride, to deprotonate the dimethylamine, followed by the addition of propanedinitrile. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitriles and amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitriles and amines.

Scientific Research Applications

Bis(dimethylamino)propanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bis(dimethylamino)propanedinitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino groups can donate electron density, making the central carbon atom more reactive towards electrophiles. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical distinctions between Bis(dimethylamino)propanedinitrile and related compounds:

Detailed Analysis of Analogous Compounds

DDNP and FDDNP

DDNP ({1-[6-(Dimethylamino)naphthalen-2-yl]ethylidene}propanedinitrile) shares the propanedinitrile core with this compound but incorporates a naphthalene ring via an ethylidene tether. This modification enhances hydrophobicity, enabling blood-brain barrier penetration for amyloid plaque imaging in Alzheimer’s disease . FDDNP, a fluorinated derivative of DDNP, replaces one methyl group in the dimethylamino substituent with a fluoroethyl chain. This substitution improves binding affinity to β-amyloid aggregates and allows positron emission tomography (PET) imaging due to fluorine-18 radiolabeling capabilities .

Key Contrast :

- DDNP/FDDNP’s naphthalene moiety is critical for protein aggregate binding, whereas this compound’s simpler structure may prioritize electronic properties over biological targeting .

2-[(Dimethylamino)methylidene]propanedinitrile

Crystallographic studies reveal a dihedral angle of 7.95° between the dimethylamino and propanedinitrile planes, with weak C–H⋯N hydrogen bonds forming a 3D network . Such structural rigidity contrasts with this compound’s flexibility, suggesting divergent applications in crystal engineering or optoelectronic materials.

Key Contrast :

- The absence of a propenylidene group reduces steric hindrance, favoring dense crystal packing.

- This compound’s dual amino groups may enhance solubility in polar solvents compared to the mono-substituted analog .

Research Findings and Implications

- Synthetic Flexibility: this compound’s structure allows for modular substitution, as demonstrated by DDNP/FDDNP’s naphthalene and fluorine additions. This adaptability is valuable for tailoring compounds to specific applications .

- Biological vs. Material Applications: While DDNP/FDDNP excel in biomedicine, this compound’s simpler framework may prioritize physicochemical stability for industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.